molecular formula C16H23NO3 B8243837 9-Benzamidononanoic acid

9-Benzamidononanoic acid

Cat. No.: B8243837
M. Wt: 277.36 g/mol
InChI Key: NOUFCMKWUOMUPN-UHFFFAOYSA-N
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Description

9-Benzamidononanoic acid is an organic compound characterized by the presence of a benzamido group attached to a nonanoic acid chain

Scientific Research Applications

9-Benzamidononanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzamidononanoic acid typically involves the amidation of nonanoic acid with benzamide. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. Commonly, the reaction is performed under reflux conditions with a suitable dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 9-Benzamidononanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Nonanoic acid derivatives.

    Reduction: Amino derivatives of nonanoic acid.

    Substitution: Various substituted benzamido derivatives.

Mechanism of Action

The mechanism of action of 9-Benzamidononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Nonanoic Acid: A simple fatty acid with similar chain length but lacking the benzamido group.

    Benzamide: Contains the benzamido group but lacks the long aliphatic chain.

    9-Oxononanoic Acid: An oxidized derivative of nonanoic acid with a ketone group.

Uniqueness: 9-Benzamidononanoic acid is unique due to the combination of a long aliphatic chain and a benzamido group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.

Properties

IUPAC Name

9-benzamidononanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-15(19)12-8-3-1-2-4-9-13-17-16(20)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUFCMKWUOMUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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